2-(3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)propil)fenol

Descripción general

Descripción

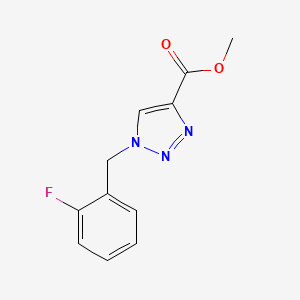

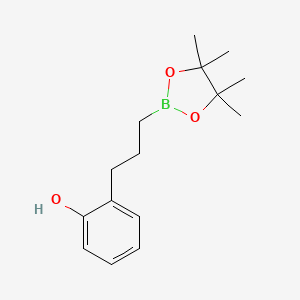

“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol” is a chemical compound. It contains a phenol group attached to a propyl chain, which is further connected to a tetramethyl-1,3,2-dioxaborolane group . This compound is often used in the field of organic synthesis .

Synthesis Analysis

The synthesis of this compound can involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another common method for its preparation is the reaction of hydrogen tetramethyldiborane with bromobenzene .Molecular Structure Analysis

The molecular structure of this compound includes a phenol group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolane group . The empirical formula is C12H17BO2 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Aplicaciones Científicas De Investigación

Uso en la terapia de captura de neutrones de boro

La terapia de captura de neutrones de boro es un tipo de radioterapia utilizada para tratar el cáncer . Los compuestos de boro se utilizan porque tienen una alta sección transversal para los neutrones térmicos, lo que los hace ideales para este tipo de terapia .

Uso en sistemas de administración de fármacos

Estos compuestos se han utilizado para desarrollar sistemas de administración de fármacos sensibles a las especies reactivas de oxígeno (ROS) . Por ejemplo, el ácido hialurónico (HA) se ha modificado estructuralmente con éster de pinacol de ácido fenilborónico para formar un sistema de administración de fármacos . Este sistema puede liberar fármacos rápidamente en un entorno ROS, lo cual es beneficioso para tratar enfermedades como la periodontitis .

Uso en investigación de proteómica

“Éster de pinacol de ácido 3-(2-hidroxifenil)propilborónico” se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de proteínas, y estos compuestos se pueden utilizar para estudiar la estructura y función de las proteínas .

Uso en la síntesis de inhibidores heterocíclicos fusionados a indolo

Estos compuestos se han utilizado en la síntesis de inhibidores heterocíclicos fusionados a indolo de la enzima polimerasa de la hepatitis C . Esto podría conducir potencialmente a nuevos tratamientos para la hepatitis C .

Uso en estudios de interacciones pi y estructura electrónica

Estos compuestos se han utilizado en estudios de interacciones pi, estructura electrónica y absorción UV transitoria de conjugados ferroceno-fullereno puenteados por subftalocianina-borato . Estos estudios pueden proporcionar información valiosa sobre las propiedades de estos materiales .

Uso en la síntesis de derivados de subftalocianina y nicotina de anillo fusionado

Estos compuestos se han utilizado en la síntesis de derivados de subftalocianina y nicotina de anillo fusionado . Estos derivados podrían tener aplicaciones potenciales en varios campos, incluida la ciencia de materiales y la química medicinal .

Uso en reacciones de acoplamiento de Suzuki-Miyaura

El éster de pinacol de ácido fenilborónico, un compuesto relacionado, se ha utilizado como sustrato en las reacciones de acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio utilizada para sintetizar biarilos, una clase importante de compuestos en química orgánica .

Uso en la preparación de derivados de sulfinamida

El éster de pinacol de ácido fenilborónico se ha utilizado para preparar derivados de sulfinamida mediante la reacción con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio . Las sulfinamidas se utilizan en la síntesis de varios productos farmacéuticos .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely based on its ability to form boronate esters with diols, a characteristic feature of boronic acids and their derivatives . This property allows it to interact with biological targets that have diol-containing side chains, such as serine or threonine residues in proteins .

Biochemical Pathways

Given the broad reactivity of boronic acids, it is plausible that this compound could influence multiple pathways, particularly those involving proteins with diol-containing side chains .

Pharmacokinetics

Boronic acids and their derivatives are generally well absorbed and distributed in the body . Their metabolism often involves the conversion of the boronic acid or boronate ester to a more easily excreted form .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with diols can lead to the modulation of protein function, potentially resulting in various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the formation and stability of boronate esters . Moreover, the presence of diols in the environment can compete with the biological target for binding to the compound .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is known for its ability to participate in borylation reactions, which are essential in the formation of carbon-boron bonds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium and copper catalysts. The nature of these interactions involves the formation of stable complexes that enhance the efficiency of the borylation process .

Cellular Effects

The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can alter gene expression patterns, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol vary with different dosages in animal models. At lower doses, this compound can enhance specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is involved in several metabolic pathways, primarily those related to borylation and hydroboration reactions. It interacts with enzymes such as palladium and copper catalysts, which facilitate these reactions. The compound’s involvement in these pathways can affect the levels of various metabolites and the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

Propiedades

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-7-9-12-8-5-6-10-13(12)17/h5-6,8,10,17H,7,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYHREMMWZUJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674695 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-25-5 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)